1,3-Diaminoguanidine hydrobromide
Description
Historical Context of Guanidine (B92328) Derivatives in Synthetic Organic Chemistry
Early Discoveries and Seminal Synthetic Methodologies for Guanidine Salts
Guanidine was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine (B1146940) from Peruvian guano. wikipedia.org Early laboratory syntheses included the thermal decomposition of ammonium (B1175870) thiocyanate (B1210189) under anhydrous conditions. wikipedia.org A significant step forward was the development of the Rathke synthesis, where S-alkylated thioureas (isothiouronium salts) react with amines to form guanidinium (B1211019) salts. wikipedia.org Commercially, a two-step process involving the reaction of dicyandiamide (B1669379) with ammonium salts became a common route to produce guanidinium salts. wikipedia.org These foundational methods established the basis for accessing the guanidine core, a necessary precursor to more complex derivatives.
Classical approaches to building the guanidine core often rely on "guanylating agents" and can be constructed from various precursors, as shown in the table below. rsc.org
| Precursor Type | Reference |
| Thioureas | rsc.org |
| Isothioureas | rsc.org |
| Cyanamides | rsc.org |
| Carbodiimides | rsc.org |
These early methods, while effective, sometimes required harsh conditions or the use of toxic reagents, such as mercury salts for activating thioureas, driving the need for more efficient and safer protocols. rsc.org
Evolution of Diaminoguanidine (B1197381) Synthesis from Foundational Precursors
The synthesis of diaminoguanidines represented a logical extension of guanidine chemistry, aiming to introduce additional nitrogen functionalities for further synthetic elaboration. Early methods for preparing 1,3-diaminoguanidine salts often involved the reaction of precursors like cyanamide (B42294) or cyanogen (B1215507) chloride with hydrazine (B178648). For instance, a 1955 patent by Peters and Kaiser described the synthesis of 1,3-diaminoguanidine hydrochloride from cyanogen chloride and hydrazine hydrate (B1144303). google.comgoogle.com However, the high toxicity of cyanogen chloride made this route less favorable for industrial production. google.com
Another pathway involved building the diaminoguanidine structure from thiosemicarbazide (B42300). A known method for producing 1,3-diaminoguanidine hydrobromide involves a two-step process: first, thiosemicarbazide is reacted with bromoethane (B45996) to form S-ethyl-isothiosemicarbazide hydrobromide; this intermediate is then reacted with hydrazine hydrate to yield the final product. google.com While this route effectively minimizes the formation of the triaminoguanidine byproduct, it is noted for being a longer and more complex procedure. google.com More recent and streamlined methods often utilize guanidinium hydrochloride and hydrazine hydrate as starting materials, offering advantages in cost and environmental friendliness. google.com
A comparison of synthetic precursors for 1,3-diaminoguanidine salts highlights this evolution:
| Precursor 1 | Precursor 2 | Salt Form | Noted Advantages/Disadvantages | Reference |
| Cyanogen Chloride | Hydrazine Hydrate | Hydrochloride | High yield, but uses highly toxic gas. | google.com |
| Thiosemicarbazide | Bromoethane, then Hydrazine Hydrate | Hydrobromide | Reduces byproducts, but long and complex route. | google.com |
| Guanidinium Hydrochloride | Hydrazine Hydrate | Hydrochloride | Lower cost, milder conditions, high yield. | google.com |
| Sodium Thiocyanate | Dimethyl Sulfate (B86663), then Hydrazine Hydrochloride | Hydrochloride | Simple process, high purity, environmentally friendly. | google.com |
Academic Significance of this compound as a Versatile Synthetic Building Block
The true value of this compound lies in its role as a versatile synthon, particularly for the creation of nitrogen-rich heterocyclic compounds. The presence of multiple nucleophilic nitrogen atoms in a specific arrangement makes it an ideal starting material for cyclization reactions. at.ua
Researchers have extensively used its hydrochloride salt, which functions identically to the hydrobromide salt in these syntheses, as a building block. A prominent application is the synthesis of 1,2,4-triazole (B32235) derivatives. mdpi.comresearchgate.net For example, by reacting 1,3-diaminoguanidine hydrochloride with various carboxylic acids in the presence of a condensing agent like polyphosphoric acid, a range of 3,5-diamino-1,2,4-triazole compounds can be efficiently prepared. mdpi.com
Furthermore, the compound serves as a precursor for Schiff base ligands. Condensation reactions between 1,3-diaminoguanidine and various aldehydes, such as salicylaldehyde (B1680747) or heteroaromatic formaldehydes, yield complex ligands. researchgate.netacs.org These multidentate ligands are crucial in coordination chemistry for forming stable complexes with various metal ions. acs.orgacs.org
Overview of Contemporary Research Trajectories and Emerging Applications
Current research continues to leverage the unique reactivity of this compound and its corresponding salts in several cutting-edge areas.
High-Energy-Density Materials (HEDM): Nitrogen-rich compounds are of great interest as energetic materials because their decomposition primarily yields environmentally benign nitrogen gas (N₂). researchgate.net The high nitrogen content of heterocycles derived from 1,3-diaminoguanidine makes them attractive candidates for HEDM applications. mdpi.comresearchgate.net Synthesized triazole derivatives are being investigated for their thermal stability and energetic properties. researchgate.net
Coordination Chemistry and Catalysis: As mentioned, Schiff base ligands derived from 1,3-diaminoguanidine form robust complexes with transition metals like vanadium. acs.org These metal complexes are not just of structural interest; they have demonstrated catalytic activity. For instance, vanadium complexes derived from these ligands have been successfully used as catalysts for the oxidation of benzoin, showcasing their potential in facilitating organic transformations. acs.orgacs.org
Environmental and Analytical Chemistry: The functional groups of 1,3-diaminoguanidine can be grafted onto solid supports to create novel adsorbent materials. In one study, cellulose (B213188) was chemically modified with diaminoguanidine to create an adsorbent for the extraction of heavy metal ions like copper(II), mercury(II), lead(II), and cadmium(II) from aqueous solutions. nih.gov This demonstrates a practical application in environmental remediation and analytical sample preparation. nih.gov Similarly, Schiff base derivatives have been developed as selective colorimetric sensors for anions like fluoride. researchgate.net
The ongoing exploration of this compound and its derivatives continues to open new doors in materials science, catalysis, and analytical chemistry, underscoring its status as a small molecule with significant and expanding potential.
Properties
IUPAC Name |
1,2-diaminoguanidine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.BrH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFUDJSESWAJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)NN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\N)(\N)/NN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimization for 1,3 Diaminoguanidine Hydrobromide
Direct Synthetic Routes to 1,3-Diaminoguanidine Hydrobromide
Direct synthesis methods aim to produce this compound through specific precursor reactions. These routes are characterized by their unique starting materials and reaction pathways.
An established method for preparing diaminoguanidinium salts involves the reaction of cyanogen (B1215507) halides, such as cyanogen chloride or bromide, with hydrazine (B178648). sciencemadness.org This synthesis was developed by researchers including Stollé, Hofmann, Pellizzari, and Cantoni, who demonstrated that reacting equimolecular amounts of a cyanogen halide with hydrazine in aqueous or ethereal solutions yields the corresponding diaminoguanidinium salt. sciencemadness.org While this method is effective, the use of cyanogen chloride, a highly toxic gas that can penetrate gas masks, presents significant hazards and challenges for safe, large-scale industrial production. google.com
A multi-step synthesis route starting from thiosemicarbazide (B42300) has been reported as a method to produce this compound. google.com This pathway involves the initial reaction of thiosemicarbazide with bromoethane (B45996), which forms an S-ethyl isothiosemicarbazide hydrobromide intermediate. This intermediate is then reacted with hydrazine hydrate (B1144303) to yield the final this compound product. google.com
A notable advantage of this method is its ability to effectively reduce the formation of the triaminoguanidine byproduct. google.com However, the process is also described as having a long synthetic route with complicated operational steps, and the reported yields are not significantly high. google.com
Aminoguanidine (B1677879) is a structurally related compound and a key starting material in the synthesis of various nitrogen-containing heterocycles. at.ua However, the direct transformation of aminoguanidine hydrochloride into this compound is not a commonly cited primary synthetic route. Instead, aminoguanidine is often a product of other reactions or a precursor for more complex molecules. For instance, the reduction of nitroaminoguanidine can yield diaminoguanidine (B1197381). sciencemadness.org The reaction of aminoguanidine with hydrazine hydrate has been noted to produce triaminoguanidine, not diaminoguanidine. sciencemadness.org
Preparative Approaches to Closely Related 1,3-Diaminoguanidine Salts (e.g., Hydrochloride)
The synthesis of 1,3-diaminoguanidine hydrochloride, a closely related and often interchangeable salt, has been extensively optimized for industrial application. These methods provide high yields and utilize readily available starting materials.
A widely documented method involves the direct reaction of guanidine (B92328) hydrochloride with hydrazine hydrate. patsnap.comgoogle.com This process is typically conducted in a solvent system, such as a toluene-water biphasic medium or 1,4-dioxane, to facilitate the reaction and control side products. google.comrsc.org The reaction parameters, including reactant ratios, temperature, and time, have been optimized to achieve high yields and purity. google.com
For example, one patented method describes dissolving guanidine hydrochloride in water, adding toluene, and then slowly adding hydrazine hydrate. The mixture is heated for several hours, after which the pH is adjusted with hydrochloric acid. The final product is crystallized from ethanol. google.com
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Guanidine HCl | 1 Kg | 10 Kg | 1 Kg |
| Hydrazine Hydrate (Molar Ratio to Guanidine HCl) | 1.02 Kg (1:1.9) | 10.4 Kg (1:2.0) | 1.05 Kg (1:2.0) |
| Solvent System | Water (2 Kg), Toluene (1.0 Kg) | Water (20 Kg), Toluene (4 Kg) | Water (4 Kg), Toluene (1.6 Kg) |
| Reaction Temperature | 60°C | 70°C | 60°C |
| Reaction Time | 10 hours | 9 hours | 10 hours |
| Overall Yield | 95.8% | 98.0% | 92.8% |
| Purity (HPLC) | 98.4% | 99.5% | 99.3% |
An alternative high-yield, two-step method for producing 1,3-diaminoguanidine hydrochloride uses sodium thiocyanate (B1210189) and hydrazine dihydrochloride (B599025) as the primary raw materials in an aqueous solvent. google.compatsnap.com This approach is noted for its cost-effectiveness and environmental advantages, such as the utilization of a key byproduct. google.com
The first step involves the reaction of sodium thiocyanate with dimethyl sulfate (B86663) at room temperature to produce methyl thiocyanate as an oil layer, which is then separated. patsnap.com In the second step, the methyl thiocyanate is added to a mixture of hydrazine hydrochloride and water at a controlled temperature to yield the final product, which precipitates as a white solid. google.compatsnap.com
| Step | Reactants | Key Parameters | Product |
|---|---|---|---|
| 1 | Sodium Thiocyanate, Dimethyl Sulfate | Solvent: Water Temp: Room Temp Time: 5-6 hours Molar Ratio (NaSCN:(CH₃)₂SO₄): 2.1:1 | Methyl Thiocyanate |
| 2 | Methyl Thiocyanate, Hydrazine Hydrochloride | Solvent: Water Temp: 30-40°C Time: 4-5 hours Molar Ratio (Hydrazine HCl:CH₃SCN): 1.95-2.0:1 | 1,3-Diaminoguanidine Hydrochloride |
A significant benefit of this process is that the byproduct, methyl mercaptan, can be absorbed by an alkaline solution to produce sodium methyl mercaptide, a valuable raw material for pesticides and dyes, facilitating large-scale industrial production. patsnap.com
Reduction of Nitroaminoguanidine Precursors
The synthesis of 1,3-diaminoguanidine, often isolated as its hydrobromide or hydrochloride salt, can be achieved through the chemical reduction of nitroaminoguanidine. This method stands as a key route to forming the diaminoguanidine structure. sciencemadness.orgnih.gov The reduction of the nitro group (-NO₂) on the nitroaminoguanidine molecule to an amino group (-NH₂) is the central transformation in this process.
One established method involves the catalytic hydrogenation of nitroaminoguanidine. For instance, suspending nitroaminoguanidine in glacial acetic acid with a platinum oxide catalyst under hydrogen pressure can yield diaminoguanidine. lookchem.com However, this process can be slow, with complete hydrogen absorption sometimes taking up to 24 hours at room temperature and 50 pounds of hydrogen pressure. lookchem.com
Another common approach is the use of zinc dust in an acidic medium. The reduction of nitroaminoguanidine using zinc dust and acetic acid has been explored as a preparative method for diaminoguanidine. sciencemadness.orglookchem.com This reaction involves the addition of an acetic acid solution to a slurry of nitroaminoguanidine and zinc dust. lookchem.com While theoretically straightforward, this method has been reported to present challenges, with some researchers initially failing to obtain diaminoguanidine due to the formation of other products. lookchem.com
The reduction of 1-amino-2-nitroguanidine (ANQ), a related precursor, can also yield diaminoguanidine. nih.gov The hydrogenation of ANQ is a potential pathway, though it is noted that diaminoguanidine can also form as a side product during the synthesis of ANQ itself if reaction conditions like temperature and time are not carefully managed. nih.gov
Methodological Advancements and Reaction Condition Optimization
Influence of Solvent Systems and Reaction Media
The choice of solvent and reaction medium has a profound impact on the synthesis of 1,3-diaminoguanidine, influencing not only the reaction's success but also the nature of the products formed.
Glacial acetic acid is frequently used as a solvent for the reduction of nitroaminoguanidine, both in catalytic hydrogenations and in reactions employing zinc dust. lookchem.com However, its use is not without complications. Acetic acid can react with the starting material or intermediates, leading to side reactions. For example, nitroaminoguanidine can be acetylated by glacial acetic acid even at room temperature, forming 1-acetamido-2-nitroguanidine. This acetylated derivative hydrogenates more easily than the parent compound. lookchem.com Subsequent reduction and cyclization reactions in acetic acid can lead to the formation of triazole derivatives instead of the desired diaminoguanidine. nih.govlookchem.com
Aqueous solutions are also employed. The reduction of nitroguanidine (B56551) with zinc dust is effective in an acetic acid solution, but the concentration is critical. sciencemadness.org In other synthetic routes to diaminoguanidine salts not involving nitro-precursors, the reaction medium is key to minimizing by-products. For example, in the synthesis from cyanogen chloride and hydrazine, using a substantially saturated aqueous sodium chloride solution is essential. google.com This specific medium suppresses the formation of unwanted side products, leading to higher purity and yield of diaminoguanidine hydrochloride. google.com The use of water as a solvent in other methods, such as those starting from sodium thiocyanate and hydrazine hydrochloride, is highlighted as a cost-effective and environmentally favorable choice. google.compatsnap.com
| Solvent/Medium | Precursor | Reducing Agent/Method | Effect | Reference |
| Glacial Acetic Acid | Nitroaminoguanidine | Platinum Oxide/H₂ | Facilitates reduction but can lead to acetylation and triazole by-products. | lookchem.com |
| Aqueous Acetic Acid | Nitroaminoguanidine | Zinc Dust | Effective for reduction, but can lead to triazole formation. | sciencemadness.orglookchem.com |
| Saturated NaCl (aq) | Cyanogen Chloride | Hydrazine | Suppresses by-product formation, yielding high purity product. | google.com |
| Water | Sodium Thiocyanate | Hydrazine Hydrochloride | Cost-effective and environmentally friendly solvent. | google.compatsnap.com |
Parameters Affecting Reaction Yield and Product Purity
The yield and purity of this compound are highly sensitive to several reaction parameters, including temperature, reactant ratios, and reaction time.
Temperature: Temperature control is critical. In the synthesis of 1,3-diaminoguanidine hydrochloride from cyanogen chloride and hydrazine, the reaction must be maintained at a temperature no greater than 20°C, with a preferred range of 5°C to 15°C. google.com Exceeding this temperature can promote the formation of impurities. Similarly, in an alternative synthesis starting from methyl thiocyanate and hydrazine hydrochloride, the reaction temperature is controlled at 30-40°C. google.compatsnap.com
Reactant Stoichiometry: The molar ratio of reactants is a crucial parameter. For the reaction of cyanogen chloride with hydrazine, a strict molar ratio of 1:2 is required to optimize the yield of diaminoguanidine hydrochloride and prevent side reactions. google.com In a different synthetic approach using guanidine hydrochloride and hydrazine hydrate, the optimal molar ratio is reported to be between 1:1.9 and 1:2.5. google.com
Reaction Time: The duration of the reaction also influences the outcome. The hydrogenation of nitroaminoguanidine can require as long as 24 hours for completion. lookchem.com In the synthesis from sodium thiocyanate, the initial step takes 5-6 hours at room temperature, followed by a 4-5 hour reaction with hydrazine hydrochloride. google.compatsnap.com Insufficient or excessive reaction times can lead to incomplete conversion or the formation of degradation products.
Product Isolation: The purity of the final product is also dependent on the isolation and purification methods. Washing the product with cold water is a common step to remove water-soluble impurities. google.compatsnap.com Recrystallization is also a standard technique for enhancing purity. lookchem.com
| Parameter | Optimal Condition | System | Effect on Yield/Purity | Reference |
| Temperature | 5-15°C | Cyanogen Chloride + Hydrazine | Minimizes by-product formation, increases yield and purity. | google.com |
| Temperature | 30-40°C | Methyl Thiocyanate + Hydrazine HCl | Ensures high yield (92.8%) and purity (99.1%). | patsnap.com |
| Molar Ratio | 1:2 | Cyanogen Chloride : Hydrazine | Essential for high yield and preventing side reactions. | google.com |
| Reaction Time | 4-5 hours | Methyl Thiocyanate + Hydrazine HCl | Allows for completion of the reaction to achieve high yield. | google.compatsnap.com |
Strategies for By-product Formation Mitigation
A significant challenge in the synthesis of this compound is the formation of various by-products, which can complicate purification and reduce yields.
When using nitroaminoguanidine in an acetic acid medium, a major contaminating by-product is 3-methyl-4,5-diamino-1,2,4-triazole. nih.govlookchem.com This arises from the acetylation of the guanidine structure followed by reduction and intramolecular cyclization. The failure to isolate diaminoguanidine in some early attempts was attributed to the formation of this triazole derivative. lookchem.com To mitigate this, avoiding the conditions that promote cyclization, such as prolonged heating in acetic acid after the reduction is complete, is crucial.
In syntheses starting from other precursors, different by-products are prevalent. The reaction of cyanogen chloride and hydrazine in a standard aqueous medium can produce significant amounts of guanazine, carbamylcarbazide, and triaminoguanidine. google.com A key strategy to suppress the formation of these impurities is to conduct the reaction in a saturated aqueous solution of sodium chloride. This specific reaction environment dramatically improves the purity of the resulting diaminoguanidine salt. google.com
Another reported method to reduce the formation of the by-product triaminoguanidine involves a multi-step synthesis starting from thiosemicarbazide and bromoethane to form an intermediate, which then reacts with hydrazine hydrate. While effective in reducing the specific by-product, this route is noted to be longer and more complex. google.com In syntheses utilizing hydrazine, controlling the stoichiometry is a direct way to limit the formation of triaminoguanidine, which results from the reaction with excess hydrazine.
| By-product | Precursor/System | Mitigation Strategy | Reference |
| 3-Methyl-4,5-diamino-1,2,4-triazole | Nitroaminoguanidine / Acetic Acid | Careful control of reaction conditions to avoid cyclization. | nih.govlookchem.com |
| Guanazine, Carbamylcarbazide, Triaminoguanidine | Cyanogen Chloride / Aqueous Medium | Use of a saturated aqueous sodium chloride solution as the reaction medium. | google.com |
| Triaminoguanidine | General Hydrazine-based syntheses | Precise control of reactant stoichiometry; alternative multi-step routes. | google.com |
Chemical Reactivity and Mechanistic Investigations of 1,3 Diaminoguanidine Hydrobromide
Condensation Reactions and Schiff Base Formation
The presence of primary amino groups at the 1 and 3 positions of the guanidine (B92328) core allows for facile condensation reactions with carbonyl compounds. These reactions typically proceed via nucleophilic attack of the amino groups on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (imine or hydrazone).
Reactivity with Aldehydes and Ketones for Bis-Guanidine Derivative Synthesis
1,3-Diaminoguanidine hydrobromide readily undergoes condensation with a variety of aldehydes and ketones to furnish bis-guanidine derivatives. nih.gov In these reactions, both primary amino groups of the 1,3-diaminoguanidine molecule react with two equivalents of a carbonyl compound, resulting in the formation of a symmetrical bis-Schiff base.
A study by Sondhi et al. details the synthesis of a series of bis-guanidine derivatives through the condensation of 1,3-diaminoguanidine monohydrochloride with various aldehydes and ketones. researchgate.net This method provides a straightforward route to novel compounds with potential biological activities. researchgate.net The general reaction scheme involves the refluxing of the reactants in a suitable solvent.
Table 1: Examples of Bis-Guanidine Derivatives from 1,3-Diaminoguanidine
| Aldehyde/Ketone Reactant | Resulting Bis-Guanidine Derivative | Reference |
| Various Aldehydes | Bis-Guanidine Derivatives | researchgate.net |
| Various Ketones | Bis-Guanidine Derivatives | researchgate.net |
Formation of Hydrazone-Containing Diaminoguanidine (B1197381) Derivatives
The reaction of 1,3-diaminoguanidine with carbonyl compounds can also lead to the formation of hydrazone-containing derivatives. researchgate.netnih.gov These reactions capitalize on the reactivity of the terminal amino groups, which possess hydrazinic character. The resulting hydrazones are characterized by the C=N-NH- substructure.
Research has shown that a series of hydrazones can be prepared from 1,3-diaminoguanidine hydrochloride by treatment with various aldehydes, including substituted benzaldehydes and other aromatic aldehydes. researchgate.netat.uasemanticscholar.org The synthesis is typically carried out in a protic solvent like methanol (B129727) under reflux. researchgate.net These hydrazone derivatives are of interest due to their coordination chemistry and potential applications as ligands for transition metals. at.ua
Table 2: Synthesis of Hydrazone Derivatives from 1,3-Diaminoguanidine
| Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
| Various Aldehydes (e.g., chlorobenzaldehydes, salicylaldehydes) | Methanol, reflux | Hydrazone-containing diaminoguanidines | researchgate.net |
| Salicylaldehyde (B1680747) | Not specified | Bis-hydrazone | at.ua |
Cyclization Reactions to Nitrogen-Containing Heterocycles
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Through reactions with suitable bifunctional reagents, the guanidine backbone can be incorporated into stable ring systems.
Synthesis of 1,2,4-Triazole (B32235) Systems
1,3-Diaminoguanidine is a key starting material for the synthesis of various 1,2,4-triazole systems. researchgate.netat.uaresearchgate.net These reactions often involve the condensation of 1,3-diaminoguanidine with a one-carbon synthon, such as formic acid or its derivatives, or with dicarbonyl compounds followed by cyclization.
For instance, the reaction of 1,3-diaminoguanidine monohydrochloride with oxalic acid in the presence of polyphosphoric acid has been utilized to synthesize 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole. uni-muenchen.de Further chemical transformations of this bi-triazole system can lead to other energetic materials. uni-muenchen.de Another approach involves the reaction with 5-nitro-2H-1,2,3-triazole-4-carboxylic acid to form a C-C linked 1,2,3-triazole and 1,2,4-triazole system. bohrium.comsci-hub.se The synthesis of various substituted 1,2,4-triazoles from 1,2-diamino-3-phenylguanidine, a derivative of diaminoguanidine, has also been reported, highlighting the versatility of the diaminoguanidine scaffold in triazole synthesis. rsc.org
Formation of Condensed Pyrimidine (B1678525) Scaffolds
Condensed pyrimidine scaffolds can be synthesized from this compound through reactions with appropriate β-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net The Pinner synthesis, a classical method for pyrimidine formation, involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.netmdpi.com Given that 1,3-diaminoguanidine contains an amidine substructure, it can participate in such cyclocondensation reactions.
A specific example is the condensation of 1,3-diaminoguanidine hydrochloride with 4-isothiocyanato-4-methylpentane-2-one, which yields condensed pyrimidine derivatives. researchgate.netresearchgate.net This reaction demonstrates the utility of 1,3-diaminoguanidine in constructing more complex heterocyclic systems that incorporate a pyrimidine ring. researchgate.netresearchgate.net
Macrocycle Synthesis via Dicarbonyl Condensation
The synthesis of macrocycles from 1,3-diaminoguanidine can be envisioned through condensation reactions with dicarbonyl compounds, where the diaminoguanidine acts as a linker between two carbonyl units. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general principle of macrocyclization via dicarbonyl condensation is well-established. chemrxiv.orgyoutube.com
For instance, macrocycles have been synthesized through the condensation of a bishydrazide with phthalaldehyde, a reaction that shares mechanistic similarities with the potential reactions of 1,3-diaminoguanidine. chemrxiv.org The two terminal amino groups of 1,3-diaminoguanidine could react with two dicarbonyl compounds in a [2+2] condensation to form a macrocyclic structure. The success of such syntheses often depends on factors like high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Reactions Involving Isothiocyanates and Related Electrophiles
1,3-Diaminoguanidine and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds. at.ua Their reactions with isothiocyanates, a class of electrophiles, provide a pathway to nitrogen-rich heterocycles like 1,2,4-triazoles. The interaction of 1,2-diamino-3-phenylguanidine with aryl isothiocyanates, for instance, leads to the formation of 3-hydrazino-5-mercapto- and predominantly 3-arylamino-5-mercapto-4-aryl-1,2,4-triazoles. rsc.org This reactivity highlights the nucleophilic nature of the amino and hydrazino groups within the diaminoguanidine framework.
The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of diaminoguanidine on the electrophilic carbon atom of the isothiocyanate. This is followed by a cyclization step, often promoted by acidic or alkaline conditions, to yield the stable triazole ring system. researchgate.netresearchgate.net For example, the reaction of ethoxycarbonyl isothiocyanate with 1,2-diaminoguanidine (B1195052) can lead to substituted 1,2,4-triazoles through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization. researchgate.net
The specific products formed can be influenced by the reaction conditions and the substitution pattern of both the diaminoguanidine and the isothiocyanate. For example, studies on the reaction of phenylacetyl isothiocyanate have demonstrated the formation of 1,2,4-triazoline-5-thione derivatives. researchgate.net
A summary of representative reactions is presented below:
| Reactants | Product(s) | Reference |
| 1,2-Diamino-3-phenylguanidine + Aryl isothiocyanates | 3-Hydrazino-5-mercapto-4-aryl-1,2,4-triazoles and 3-Arylamino-5-mercapto-4-aryl-1,2,4-triazoles | rsc.org |
| Ethoxycarbonyl isothiocyanate + 1,2-Diaminoguanidine | Substituted 1,2,4-triazoles | researchgate.net |
| Phenylacetyl isothiocyanate + Benzoyl hydrazine (B178648) | 1,2,4-Triazoline-5-thione derivative (via thiosemicarbazide intermediate) | researchgate.net |
Acid-Base Equilibria and Salt Formation
1,3-Diaminoguanidine possesses multiple basic nitrogen centers, making it susceptible to protonation in acidic media. researchgate.net The guanidinium (B1211019) group, in particular, exhibits strong basicity due to the resonance stabilization of its conjugate acid. Theoretical studies have shown that upon protonation, there is an increase in electron delocalization in diaminoguanidine, similar to guanidine and aminoguanidine (B1677879). researchgate.net This inherent basicity allows for the formation of various salts through reactions with both inorganic and organic acids. researchgate.net
The protonation of this compound can be influenced by the pH of the solution. It can accept protons to form mono- and di-cationic species. nih.gov This behavior is crucial for its application in the synthesis of energetic salts, where it can be protonated by strong acids like nitric acid and perchloric acid. znaturforsch.com The resulting salts often exhibit desirable properties for energetic materials. znaturforsch.com
Anion Exchange:
Anion exchange is a common method used to modify the properties of salts derived from 1,3-diaminoguanidine. This process involves replacing the original anion (in this case, bromide) with a different anion. This is typically achieved by reacting the diaminoguanidinium salt with a salt containing the desired anion, often in a solvent where the new salt is less soluble, driving the equilibrium towards its formation. For instance, the chloride salt of triaminoguanidinium can undergo anion exchange reactions with silver salts like silver trifluoroacetate (B77799) or triflate to yield new salts. researchgate.net This technique is also applicable to other nitrogen-rich heterocyclic compounds and materials like covalent organic frameworks (COFs), where anion exchange is used to tune their properties for specific applications, such as CO2 conversion. nih.gov
A practical example of anion exchange involves the preparation of various salts of 1,2,3-tris(benzylamino)guanidinium from its chloride salt. researchgate.net Similarly, the bromide anion in other cationic organic frameworks can be exchanged with other halides like fluoride, chloride, and iodide. nih.gov
Detailed Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of nitrogen-rich heterocyclic compounds from this compound often involves multi-step transformations with intricate mechanisms. A key transformation is the construction of the 1,2,4-triazole ring.
One common pathway for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the reaction of 1,3-diaminoguanidine with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). mdpi.com The proposed mechanism for this reaction begins with the acylation of one of the amino groups of the diaminoguanidine by the carboxylic acid. This is followed by an intramolecular cyclization via nucleophilic attack of another nitrogen atom onto the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic triazole ring.
Another significant transformation is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," which is utilized for synthesizing 1,2,3-triazoles. scispace.comnih.gov While not a direct reaction of 1,3-diaminoguanidine itself, it is a crucial step in the synthesis of more complex triazole-containing structures derived from it. The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the 1,4-disubstituted 1,2,3-triazole. mdpi.com Ruthenium-catalyzed versions of this reaction have also been developed, proceeding through a proposed mechanism where the ruthenium catalyst facilitates the cycloaddition of the azide and alkyne. mdpi.com
The synthesis of more complex systems, such as bis-triazoles, can be achieved through nucleophilic aromatic substitution reactions. semanticscholar.org For example, the sodium salt of a triazole can react with a halotriazole derivative to form a bi-triazole. semanticscholar.org
The table below summarizes key mechanistic aspects of these transformations:
| Transformation | Key Mechanistic Steps | Intermediate(s) | Driving Force/Catalyst |
| 1,2,4-Triazole Synthesis | Acylation, Intramolecular Cyclization, Dehydration | Acylaminoguanidine, Tetrahedral intermediate | Polyphosphoric Acid (PPA) |
| Cu(I)-Catalyzed 1,2,3-Triazole Synthesis (CuAAC) | Formation of copper acetylide, Stepwise cycloaddition, Rearrangement, Protonolysis | Copper acetylide, Six-membered copper-containing intermediate | Copper(I) |
| Bis-Triazole Synthesis | Nucleophilic Aromatic Substitution | Meisenheimer-like complex | Base (e.g., NaH) |
Derivatization and Functionalization of 1,3 Diaminoguanidine Hydrobromide for Targeted Applications
Design and Synthesis of Advanced Guanidine-Based Architectures
The strategic modification of the 1,3-diaminoguanidine core has led to the development of sophisticated guanidine-based structures. These efforts focus on creating molecules with specific functionalities and three-dimensional arrangements to suit predefined applications.
The condensation reaction between 1,3-diaminoguanidine hydrobromide and various aldehydes or ketones is a foundational method for creating complex guanidine (B92328) derivatives. chemicalbook.com This reaction typically yields bis(benzylideneamino)guanidine structures, where both hydrazino groups of the parent molecule are functionalized.
A notable example is the synthesis of 1,3-bis[(-chlorobenzylidene)amino)]guanidine hydrobromide. google.com The synthesis of such scaffolds involves the reaction of 1,3-diaminoguanidine with substituted benzaldehydes. The resulting Schiff bases are of interest due to their structural rigidity and potential for further functionalization. The specific substituents on the phenyl rings can be varied to fine-tune the electronic and steric properties of the final molecule. Research into these scaffolds is driven by the need for new ligands and materials with precise structural and electronic characteristics.
Functionalized phenyl diaminoguanidyl hydrazone analogs represent another significant class of derivatives. These compounds are typically synthesized through the condensation of aldehydes with aminoguanidines. nih.govjocpr.com A series of benzyl (B1604629) and phenyl guanidine and aminoguanidine (B1677879) hydrazone derivatives have been designed and synthesized, demonstrating the chemical tractability of this class of compounds. mdpi.comnih.gov
The synthesis often begins with a substituted hydroxybenzaldehyde, which is first benzylated and then condensed with an aminoguanidine salt, such as aminoguanidine bicarbonate, in the presence of an acid catalyst. nih.gov This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, leading to a library of analogs with diverse properties. For instance, compounds with trifluoromethyl and chloro substituents have been successfully prepared. mdpi.comnih.gov The resulting hydrazones are investigated for a range of potential applications, leveraging the unique combination of the guanidinium (B1211019) core and the functionalized aromatic moieties. mdpi.comnih.govnih.gov
Incorporation into Energetic Materials and Propellant Chemistry
1,3-Diaminoguanidine is a valuable precursor in the field of high-energy-density materials (HEDMs) due to its high nitrogen content and ability to form energetic salts. chemicalbook.comresearchgate.net Its derivatives are explored for their potential to create next-generation explosives and propellants with superior performance and enhanced safety profiles.
A key strategy in designing powerful energetic materials is the introduction of nitroamino (-NHNO₂) groups into a molecular backbone. researchgate.net 1,3-Diaminoguanidine and its close relative, 1-amino-3-nitroguanidine (ANQ), serve as excellent starting points for these syntheses. znaturforsch.comnih.gov ANQ, which can be synthesized via the hydrazinolysis of nitroguanidine (B56551), combines the reactivity of an amino-substituted guanidine with the high oxygen content of nitro-substituted guanidines. znaturforsch.com
Researchers have successfully used these precursors to create a variety of energetic materials, including nitroamino-substituted triazoles and tetrazoles. researchgate.net The basicity of the aminoguanidine moiety allows it to be protonated by strong acids or acidic heterocycles, leading to the formation of energetic salts. znaturforsch.com For example, nitrate (B79036) and perchlorate (B79767) salts of ANQ have been synthesized by reacting it with nitric acid and perchloric acid, respectively. znaturforsch.comresearchgate.net These nitroamino-substituted compounds are characterized by high thermal stability and detonation performance that can exceed that of traditional explosives like TNT. researchgate.net
Table 1: Examples of Energetic Salts Derived from 1-Amino-3-nitroguanidine (ANQ)
| Precursor | Acid/Reagent | Resulting Energetic Salt | Reference |
|---|---|---|---|
| 1-Amino-3-nitroguanidine (ANQ) | Nitric Acid | 1-Amino-3-nitroguanidinium Nitrate | znaturforsch.com |
| 1-Amino-3-nitroguanidine (ANQ) | Perchloric Acid | 1-Amino-3-nitroguanidinium Perchlorate | znaturforsch.com |
| 1-Amino-3-nitroguanidine (ANQ) | 5-Nitrimino-1,4H-tetrazole | 1-Amino-3-nitroguanidinium Nitriminotetrazolate | znaturforsch.com |
| 1-Amino-3-nitroguanidinium Chloride | Silver Dinitramide | 1-Amino-3-nitroguanidinium Dinitramide | znaturforsch.com |
This table is generated based on data from the text. You can interact with the data by sorting and filtering.
Oxygen balance is a critical parameter for an energetic material, as it determines the efficiency of the energy-releasing combustion process. rsc.orgchemrxiv.org A zero or positive oxygen balance is often desired for maximum energy output. The derivatization of the 1,3-diaminoguanidine framework is a key strategy to optimize this property. researchgate.net
Synthesis of Triazole Derivatives for Diverse Material Properties
The reaction of this compound to form nitrogen-rich heterocyclic systems, particularly 1,2,4-triazoles, is a well-established and fruitful area of research. mdpi.comresearchgate.net These triazole derivatives are of significant interest for their applications in high-energy-density materials, coordination chemistry, and pharmaceuticals, owing to their high nitrogen content, thermal stability, and versatile chemical functionality. mdpi.comsemanticscholar.orgresearchgate.net
The synthesis typically involves the cyclization of 1,3-diaminoguanidine with various carboxylic acids or their equivalents. mdpi.comsemanticscholar.org For example, reacting 1,3-diaminoguanidine monohydrochloride with 2-pyrazinic acid in polyphosphoric acid (PPA) at elevated temperatures yields a 1,2,4-triazole (B32235) derivative. mdpi.com Similarly, reactions with formic acid or oxalic acid can produce different triazole-based systems. mdpi.comsemanticscholar.org A series of novel N-rich triazole derivatives have been synthesized and characterized, demonstrating the utility of diaminoguanidine (B1197381) as a building block. mdpi.comat.ua The resulting triazole compounds often feature multiple amino groups, which contribute to extensive hydrogen-bonding networks in the solid state and provide sites for further chemical modification. mdpi.comresearchgate.net The interaction of diaminoguanidine with carbodiimides also provides a route to 3-arylamino-5-hydrazino-1,2,4-triazoles after cyclization. rsc.org
Table 2: Synthesis of 1,2,4-Triazole Systems from 1,3-Diaminoguanidine
| Reactant with 1,3-Diaminoguanidine | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Pyrazinic Acid | Polyphosphoric Acid (PPA), 100°C | Pyrazinyl-substituted 1,2,4-triazole | mdpi.com |
| Formic Acid | Grinding, heating | 1,2,4-Triazole derivative | mdpi.com |
| Oxalic Acid | Polyphosphoric Acid (PPA), heating | 3,3'-bi-1,2,4-triazole derivative | semanticscholar.org |
| Diarylcarbodi-imide | - | 4-Aryl-3,5-diarylamino-1,2,4-triazole | rsc.org |
This table is generated based on data from the text. You can interact with the data by sorting and filtering.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3-bis[(-chlorobenzylidene)amino)]guanidine hydrobromide |
| This compound |
| 1,3-Diaminoguanidine monohydrochloride |
| 1-Amino-3-nitroguanidine (ANQ) |
| 1-Amino-3-nitroguanidinium Dinitramide |
| 1-Amino-3-nitroguanidinium Dinitroguanidinate |
| 1-Amino-3-nitroguanidinium Nitrate |
| 1-Amino-3-nitroguanidinium Perchlorate |
| 1H,4′H-[3,3′-bis(1,2,4-triazole)]-4′,5,5′-triamine |
| 2-Pyrazinic acid |
| 3-Arylamino-5-hydrazino-1,2,4-triazoles |
| 4-Aryl-3,5-diarylamino-1,2,4-triazoles |
| 5-Amino-1H-1,2,4-triazole-3-carboxylic acid |
| Aminoguanidine |
| Aminoguanidine bicarbonate |
| Formic acid |
| Nitroguanidine |
| Oxalic acid |
| Polyphosphoric acid (PPA) |
Corrosion Inhibitor Applications of Triazole-Derived Compounds
The development of effective corrosion inhibitors is crucial for the protection of metals in various industrial applications. Triazole derivatives, known for their ability to form protective films on metal surfaces, have been synthesized from this compound and have demonstrated significant potential in this regard. The presence of multiple nitrogen atoms in the triazole ring, along with other functional groups, facilitates strong adsorption onto the metal surface, thereby inhibiting the corrosion process.
One notable example is the synthesis of 3,4-diamino-1,2,4-triazole from this compound. This was achieved by reacting the parent compound with formic acid in dioxane under reflux conditions. numberanalytics.com The resulting triazole derivative was evaluated as a corrosion inhibitor for carbon steel in a 1M hydrochloric acid solution. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that this compound acts as an effective mixed-type inhibitor. numberanalytics.com Its inhibition efficiency was found to increase with concentration, reaching a maximum of 90% at a concentration of 10⁻³M. numberanalytics.com The adsorption of the triazole derivative on the steel surface was found to follow the Langmuir adsorption isotherm. numberanalytics.com
Another significant triazole-based corrosion inhibitor synthesized from a diaminoguanidine derivative is 5-(2-aminophenyl)-4H-3,4-diamine-1,2,4-triazole hydrobromide (ADT). masterorganicchemistry.com This compound was prepared by the reaction of 1,3-diaminoguanidine with anthranilic acid. masterorganicchemistry.com Its performance as a corrosion inhibitor for carbon steel in 1M HCl was also investigated. The results indicated that the inhibition efficiency of ADT increases with its concentration, achieving a maximum of 89.6% at 10⁻³M. masterorganicchemistry.com The compound was found to adsorb on the steel surface, and the adsorption process was consistent with the Langmuir adsorption isotherm. masterorganicchemistry.com
The following table summarizes the research findings on the corrosion inhibition efficiency of these triazole-derived compounds.
| Compound Name | Metal | Corrosive Medium | Inhibitor Concentration (M) | Inhibition Efficiency (%) | Reference |
| 3,4-diamino-1,2,4-triazole | Carbon Steel | 1M HCl | 10⁻³ | 90 | numberanalytics.com |
| 5-(2-aminophenyl)-4H-3,4-diamine-1,2,4-triazole hydrobromide | Carbon Steel | 1M HCl | 10⁻³ | 89.6 | masterorganicchemistry.com |
Regioselective Functionalization and Synthetic Strategy Development
The synthetic utility of this compound is intrinsically linked to the ability to control the regioselectivity of its functionalization. The molecule possesses three distinct types of nitrogen atoms: the two terminal amino groups of the hydrazine (B178648) moiety (N1 and N3) and the central guanidinyl nitrogen atoms. The differing nucleophilicity and steric accessibility of these sites offer opportunities for selective reactions.
Developing synthetic strategies to achieve regioselective functionalization is a key area of research. The control over which nitrogen atom reacts is typically governed by factors such as the nature of the electrophile, the reaction conditions (e.g., pH, solvent, temperature), and the potential use of protecting groups. For instance, the reaction of 1,3-diaminoguanidine monohydrochloride with acetylacetone (B45752) under specific conditions has been shown to lead to the formation of a tetrazine derivative, indicating a specific reaction pathway and cyclization pattern. acs.org
While explicit studies on the systematic control of regioselectivity for 1,3-diaminoguanidine are not extensively detailed in publicly available literature, general principles of organic chemistry can be applied to devise synthetic strategies. For example, acylation or alkylation reactions could potentially be directed to the more nucleophilic terminal amino groups under mild conditions. The guanidinium core, being less nucleophilic due to charge delocalization, would likely require more forcing conditions to react.
Furthermore, the formation of mononuclear and binuclear vanadium complexes with 1,3-diaminoguanidine suggests that it can act as a multidentate ligand. jnu.ac.in The coordination chemistry of such complexes can also be influenced by the regioselectivity of the metal-ligand binding, which in turn depends on the electronic and steric properties of the nitrogen donor atoms.
The functionalization of other substrates with 1,3-diaminoguanidine also provides insight into its reactivity. For example, cellulose (B213188) has been functionalized by first oxidizing it to dialdehyde (B1249045) cellulose and then reacting it with diaminoguanidine to form an imine linkage. jnu.ac.inunimi.it This demonstrates a strategy where the reactivity of the amino groups is harnessed for covalent modification.
Future research in this area will likely focus on the systematic exploration of reaction conditions to selectively target the different nitrogen atoms of this compound, thereby unlocking its full potential as a versatile synthon for the creation of novel and complex molecules with tailored properties and applications.
Advanced Spectroscopic and Structural Characterization of 1,3 Diaminoguanidine Hydrobromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for probing the local environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C), providing definitive information about molecular structure and connectivity.
The ¹H-NMR spectrum of the 1,3-diaminoguanidinium cation is expected to be relatively simple due to the molecule's symmetry. The structure, [H₂N-NH-C(NH₂)=NH-NH₂]⁺, contains several types of amine and imine protons. In solution, these protons can undergo chemical exchange with each other and with solvent molecules, which can lead to broad signals. The exact chemical shifts are highly dependent on the solvent, concentration, and temperature.
In a protic solvent like deuterium (B1214612) oxide (D₂O), the acidic N-H protons would exchange with deuterium, potentially leading to their disappearance from the spectrum or the appearance of a broad, averaged signal. In an aprotic solvent such as DMSO-d₆, distinct resonances for the different N-H groups would be more likely to be resolved. For analogous guanidinium (B1211019) systems, N-H proton resonances can appear over a wide range, often as broad singlets. For example, in a related iminoguanidinium bromide salt, the guanidine (B92328) N-H proton resonance was observed as far downfield as 12.04 ppm in DMSO-d₆, shifting to 14.51 ppm after photoisomerization due to changes in intramolecular hydrogen bonding. rsc.org The spectrum for 1,3-diaminoguanidinium hydrobromide would feature signals corresponding to the chemically distinct protons of the amino (-NH₂) and imino (=NH) groups.
The carbon skeleton of 1,3-diaminoguanidine hydrobromide consists of a single carbon atom. Therefore, its ¹³C-NMR spectrum is characterized by one signal corresponding to the central guanidinium carbon. The chemical shift of this carbon is highly indicative of its electronic environment, being bonded to three nitrogen atoms.
For the analogous guanidine hydrochloride, the central carbon (C=N) resonance appears at approximately 160.7 ppm. This downfield shift is characteristic of a carbon atom involved in a double bond and bonded to multiple electronegative nitrogen atoms. The data for this compound is expected to be very similar.
Table 1: Predicted and Analogous NMR Data for the 1,3-Diaminoguanidinium Cation
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | -NH₂, =NH | Broad, variable signals | Highly dependent on solvent, temperature, and concentration. Exchange broadening is common. |
| ¹³C | C(N₃) | ~160.7 | Based on data for 1,3-diaminoguanidine hydrochloride. |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming structural assignments by revealing scalar couplings between nuclei.
HSQC: An HSQC experiment would correlate the ¹³C signal of the central carbon with the signals of any protons directly attached to it. In this case, since there are no C-H bonds, an HSQC spectrum would be used to confirm the absence of such correlations. However, ¹H-¹⁵N HSQC would be highly informative, showing correlations between the nitrogen atoms and their attached protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the key vibrational modes are associated with the N-H, C=N, and N-N bonds. Analysis of the closely related hydrochloride salt reveals characteristic absorption bands. nih.gov The spectrum of the hydrobromide salt is expected to show similar features. nih.govresearchgate.net
N-H Stretching: Strong, broad absorptions are typically observed in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) groups. Hydrogen bonding in the solid state contributes to the broadening of these peaks.
C=N Stretching: A strong absorption band characteristic of the C=N double bond stretch in the guanidinium core is expected around 1650-1680 cm⁻¹. This peak is a key identifier for the guanidinium group. acs.org
N-H Bending: The bending (scissoring) vibrations of the -NH₂ groups typically appear in the 1580-1620 cm⁻¹ region.
N-N Stretching: The N-N single bond stretch is generally a weaker absorption and is expected in the 1000-1200 cm⁻¹ range.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups with large dipole moment changes, Raman is more sensitive to symmetric vibrations and non-polar bonds.
The Raman spectrum of the 1,3-diaminoguanidinium cation would provide further structural confirmation. nih.gov
The symmetric stretching of the C-N bonds in the planar guanidinium core would give rise to a strong Raman signal, often found around 1000 cm⁻¹.
The C=N stretching vibration, also visible in FTIR, would appear in the Raman spectrum as well, typically in the 1650-1680 cm⁻¹ region.
Vibrations associated with the N-N bonds would also be active in the Raman spectrum.
Table 2: Key Vibrational Frequencies for the 1,3-Diaminoguanidinium Cation (based on hydrochloride data)
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3100-3400 | N-H Stretching | FTIR |
| 1650-1680 | C=N Stretching | FTIR, Raman |
| 1580-1620 | N-H Bending | FTIR |
| ~1000 | Symmetric C-N Stretch | Raman |
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of crystalline materials, providing fundamental insights into atomic and molecular structure, phase purity, and crystal packing. ucmerced.edu For this compound and its derivatives, both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of their structural properties. skoltech.rugfz.de
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. ucmerced.edu While a specific structure for this compound is not detailed in the reviewed literature, extensive SCXRD studies have been conducted on its derivatives, particularly metal complexes and nitrogen-rich heterocyclic compounds synthesized from 1,3-diaminoguanidine salts. acs.orgmdpi.comnih.gov
These analyses provide unambiguous confirmation of molecular connectivity, bond lengths, bond angles, and the stereochemistry of the synthesized compounds. For instance, in studies of vanadium complexes derived from Schiff bases of 1,3-diaminoguanidine, SCXRD confirmed the coordination environment of the vanadium centers and the mono-, bi-, tri-, and tetra-anionic behavior of the ligands. acs.orgnih.gov Similarly, for triazole-based systems synthesized from 1,3-diaminoguanidine hydrochloride, SCXRD analysis was crucial in establishing the final molecular structures of the novel compounds. mdpi.comresearchgate.net
The data obtained from SCXRD experiments are extensive, typically including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information serves as the foundation for detailed structural analysis.
Table 1: Example Crystallographic Data for a Vanadium(V) Complex Derived from a 1,3-Diaminoguanidine Schiff Base. acs.orgnih.gov
| Parameter | Value |
| Chemical Formula | C₃₀H₃₀Cs₂N₁₀O₁₀V₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.419(4) |
| b (Å) | 8.390(4) |
| c (Å) | 31.075(9) |
| β (°) | 92.09(3) |
| Volume (ų) | 2975.1(18) |
| Z (Formula units/cell) | 4 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. ias.ac.in The 1,3-diaminoguanidinium cation is a potent hydrogen bond donor, possessing multiple N-H groups from its two amino (-NH₂) functionalities and the central guanidinium core. The bromide anion (Br⁻) serves as a primary hydrogen bond acceptor.
Crystal Packing Analysis and Polymorphism Research
Crystal packing describes how molecules are arranged in a crystal lattice, a feature profoundly influenced by the intermolecular forces discussed previously. ias.ac.in The analysis of crystal packing in this compound and its derivatives is crucial, particularly as these compounds are often precursors to energetic materials where density is a key parameter. nih.gov The efficiency of the packing, driven by the strong hydrogen bond network, influences properties like crystal density and stability. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant area of research for these materials. researchgate.netacs.org Different polymorphs of the same compound can exhibit distinct physical properties. While specific polymorphs of this compound are not documented in the searched literature, research into the polymorphism of related energetic compounds is active. researchgate.netcolab.ws The potential for polymorphism necessitates careful control of crystallization conditions and thorough characterization to ensure the desired, most stable form is produced. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, this technique would be used to analyze the 1,3-diaminoguanidinium cation.
The analysis would confirm the molecular weight of the cation (C₁H₈N₅⁺), which has a calculated monoisotopic mass of 89.0701 Da (for the free base C₁H₇N₅). nih.gov In the mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern, resulting from the breakdown of the parent ion, would yield further structural information. Common fragmentation pathways for such nitrogen-rich compounds could involve the neutral loss of small molecules like ammonia (B1221849) (NH₃) or hydrazine (B178648) (N₂H₄). This technique is also used to confirm the identity of products in synthetic procedures involving diaminoguanidine (B1197381) salts. google.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure compound. This method serves as a crucial check for stoichiometric verification, ensuring the empirical formula of the synthesized compound matches the theoretical formula. acs.org
For this compound (CH₈BrN₅), the theoretical elemental composition can be calculated from its atomic constituents. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these calculated values. This concordance provides strong evidence for the identity and purity of the compound. This method is extensively reported in the characterization of numerous derivatives of 1,3-diaminoguanidine, where the "found" experimental values are compared against the "calculated" theoretical values to confirm successful synthesis. acs.orgnih.govepa.gov
Table 2: Example of Elemental Analysis Data for a Derivative of 1,3-Diaminoguanidine. nih.gov
| Compound | Element | Calculated (%) | Found (%) |
| [VIVO(H₂sal-dag)(H₂O)] (C₁₅H₁₅N₅O₄V) | Carbon (C) | 47.38 | 47.07 |
| Hydrogen (H) | 3.98 | 4.12 | |
| Nitrogen (N) | 18.42 | 18.24 |
Research Applications of 1,3 Diaminoguanidine Hydrobromide in Materials Science and Organic Synthesis
Precursor in High-Energy-Density Material (HEDM) Development
The quest for new high-energy-density materials (HEDMs) with superior performance and enhanced safety is a continuous endeavor in materials science. nih.govnih.gov HEDMs are characterized by their high ratio of potential energy to density and are crucial components in propellants, explosives, and pyrotechnics. mdpi.com 1,3-Diaminoguanidine hydrobromide serves as a critical building block in the synthesis of nitrogen-rich compounds, which are a prominent class of HEDMs. mdpi.comresearchgate.net
Synthesis of N-Rich Heterocyclic Compounds with High Energetic Potential
Nitrogen-rich heterocyclic compounds are of great interest in the field of HEDMs due to their high heats of formation, which contributes to their energetic properties. researchgate.netmdpi.com The presence of a high number of nitrogen-nitrogen and carbon-nitrogen bonds releases a significant amount of energy upon decomposition. 1,3-Diaminoguanidine and its salts are key starting materials for synthesizing various nitrogen-containing heterocycles, such as triazoles and tetrazoles. mdpi.comat.ua
For instance, research has demonstrated the synthesis of 1,2,4-triazole-based systems starting from 1,3-diaminoguanidine hydrochloride monohydrate. researchgate.netmdpi.com These triazole derivatives, with their elevated nitrogen content, are considered potential components for HEDM applications. mdpi.com The synthesis often involves the reaction of diaminoguanidine (B1197381) with compounds like 2-pyrazinic acid in the presence of polyphosphoric acid to yield N-rich triazole derivatives. mdpi.com Similarly, di(aminoguanidine) 5-nitroiminotetrazolate, an energetic salt, has been synthesized, showcasing the role of diaminoguanidine as a precursor. researchgate.net The resulting energetic salts often exhibit high thermal stability and detonation performance that can approach or exceed that of traditional explosives like TNT. researchgate.net
| Starting Material | Reagent(s) | Product | Potential Application |
| 1,3-Diaminoguanidine hydrochloride monohydrate | 2-pyrazinic acid, polyphosphoric acid | N-Rich 1,2,4-triazole (B32235) derivatives | High-Energy-Density Materials |
| 1,3-Diaminoguanidine hydrochloride monohydrate | Formic acid | 3,4-diamino-1,2,4-triazole (DATr-HCl) | High-Energy-Density Materials |
| Diaminoguanidine | 5-nitroiminotetrazolate precursor | Di(aminoguanidine) 5-nitroiminotetrazolate | High-Energy-Density Materials |
Components in Advanced Functional Materials
Beyond HEDMs, this compound and its derivatives are finding applications in the development of advanced functional materials with tailored properties for specific technological applications.
Application as Additives for Enhancing Perovskite Solar Cell Stability
Perovskite solar cells (PSCs) have emerged as a promising photovoltaic technology due to their high power conversion efficiencies. mdpi.com However, a major challenge hindering their commercialization is their long-term stability. mdpi.comfrontiersin.orgmdpi.com Researchers have explored the use of various additives to improve the stability of the perovskite layer. Guanidinium-based additives, including derivatives of 1,3-diaminoguanidine, have shown promise in this area. researchgate.net
Development of Corrosion Inhibitors from Derived Structures
Corrosion is a significant issue across various industries, and the development of effective corrosion inhibitors is crucial for extending the lifespan of metallic materials. Triazole derivatives have been recognized as effective corrosion inhibitors, particularly in acidic environments. jmaterenvironsci.comresearchgate.net
This compound serves as a starting material for the synthesis of such triazole-based corrosion inhibitors. researchgate.net For example, 5-(2-aminophenyl)-4H-3,4-diamine-1,2,4-triazole hydrobromide (ADT), synthesized from 1,3-diaminoguanidine and anthranilic acid, has been investigated as a corrosion inhibitor for carbon steel in hydrochloric acid. jmaterenvironsci.com Electrochemical studies have shown that this derivative effectively inhibits corrosion, with its efficiency increasing with concentration. jmaterenvironsci.com The inhibitive action is attributed to the adsorption of the triazole derivative onto the metal surface, forming a protective layer. jmaterenvironsci.comresearchgate.net
| Derived Compound | Application | Mechanism of Action |
| 5-(2-aminophenyl)-4H-3,4-diamine-1,2,4-triazole hydrobromide (ADT) | Corrosion inhibitor for carbon steel | Adsorption on the metal surface to form a protective film |
| 3,4-diamino-1,2,4-triazole (TRD) | Corrosion inhibitor for carbon steel | Adsorption on the metal surface, acting as a mixed-type inhibitor |
Intermediate in Complex Organic Synthesis
The reactivity of the amino and guanidinyl groups in this compound makes it a valuable intermediate in the synthesis of a variety of organic compounds, including fine chemicals and specialized research intermediates. google.com
Synthesis of Fine Chemicals and Specialized Intermediates for Research
1,3-Diaminoguanidine hydrochloride is a key intermediate in the synthesis of various compounds. google.com For instance, it is used in the preparation of other guanidine (B92328) compounds which have applications in medicine and agriculture. google.com The synthesis of 1,3-diaminoguanidine salts itself has been a subject of research to develop more efficient and environmentally friendly methods. google.com
Its utility extends to the synthesis of various heterocyclic systems beyond those for energetic materials. The ability to react with a range of electrophiles allows for the construction of complex molecular architectures. For example, it can be used to synthesize substituted triazoles and other nitrogen-containing rings that serve as building blocks for pharmaceuticals, agrochemicals, and other specialized chemicals. mdpi.comat.ua The synthesis of various vanadium complexes with ligands derived from carbohydrazones, which are structurally related to diaminoguanidine, highlights the versatility of such building blocks in coordination chemistry and catalysis. acs.org
| Intermediate | Reactant(s) | Product Class | Field of Application |
| This compound | Formic acid | 3,4-diamino-1,2,4-triazole | Corrosion inhibitors, HEDMs |
| 1,3-Diaminoguanidine | Anthranilic acid | Substituted triazole | Corrosion inhibitors |
| 1,3-Diaminoguanidine hydrochloride | Various electrophiles | Nitrogen-rich heterocycles | Fine chemicals, Pharmaceuticals, Agrochemicals |
Development of Nitrogen-Containing Heterocyclic Ligands and Organocatalysts (Exploratory)
1,3-Diaminoguanidine and its salts are valuable precursors for the synthesis of nitrogen-rich heterocyclic compounds. mdpi.comresearchgate.netat.ua These heterocycles are of significant interest in various fields of chemistry and materials science due to their diverse applications as pharmaceuticals, polymers, and energetic materials. openmedicinalchemistryjournal.com The high nitrogen content and the presence of multiple functional groups in 1,3-diaminoguanidine make it an ideal building block for creating complex molecular architectures. researchgate.net
Research has demonstrated the use of 1,3-diaminoguanidine hydrochloride, a closely related salt, in the synthesis of novel 1,2,4-triazole-based systems. mdpi.comresearchgate.net In a typical synthesis, 1,3-diaminoguanidine monohydrochloride is reacted with a carboxylic acid, such as 2-pyrazinic acid, in a condensing agent like polyphosphoric acid (PPA) at elevated temperatures. mdpi.com This reaction leads to the formation of various N-rich triazole derivatives. mdpi.com The purity and structure of these synthesized compounds are typically confirmed using NMR spectroscopy and single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net
A series of novel N-rich triazole derivatives have been successfully synthesized and crystallized using this methodology. mdpi.com The resulting compounds are notable for their high nitrogen content and potential as high-energy-density materials. researchgate.net
Table 1: Examples of 1,2,4-Triazole Derivatives Synthesized from 1,3-Diaminoguanidine Precursors
| Compound ID | Starting Materials | Key Structural Feature | Nitrogen Content (% w/w) |
|---|---|---|---|
| Triaz1 | 1,3-Diaminoguanidine HCl, 2-Pyrazinic Acid | Pyrazinyl-substituted 1,2,4-triazole | High |
| Triaz2 | 1,3-Diaminoguanidine HCl, Other Carboxylic Acids | Varies based on acid used | 55-70% |
| Triaz3 | 1,3-Diaminoguanidine HCl, Other Carboxylic Acids | Varies based on acid used | 55-70% |
| Triaz4 | 1,3-Diaminoguanidine HCl, Other Carboxylic Acids | Varies based on acid used | 55-70% |
| Triaz5 | 1,3-Diaminoguanidine HCl, Other Carboxylic Acids | Varies based on acid used | 55-70% |
Data synthesized from research describing the crystallization of five novel N-rich triazole systems. mdpi.comresearchgate.net
The structural analysis of these heterocyclic ligands reveals interesting features, such as tautomerism and specific conformational geometries, which are crucial for their coordination chemistry and potential applications. mdpi.comnih.gov For instance, protonation often occurs at a specific nitrogen atom in the triazole ring, a feature influenced by the stabilizing effect of the adjacent amino group. mdpi.com
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, compounds with basic nitrogen functionalities play a key role. sigmaaldrich.comscienceopen.com Organocatalysts are generally classified as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. sigmaaldrich.com The guanidine group is known for its strong basicity. Although direct studies of this compound as an organocatalyst are still exploratory, its molecular structure, featuring a guanidine core, suggests significant potential. The multiple nitrogen atoms can act as Brønsted basic sites, capable of activating substrates by removing a proton. sigmaaldrich.com The heterocyclic ligands synthesized from 1,3-diaminoguanidine also represent a class of compounds that could be investigated for their catalytic activity in various organic transformations. scienceopen.com
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent intermolecular forces. researchgate.net Self-assembly is a fundamental process in this field, where pre-existing components spontaneously form organized structures or patterns. researchgate.net This organization is driven by specific, local interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. researchgate.net
The nitrogen-rich heterocyclic compounds derived from 1,3-diaminoguanidine are excellent candidates for studies in supramolecular chemistry due to their profound ability to form hydrogen bonds. mdpi.comresearchgate.net The crystal structures of these compounds are often governed by extensive networks of intermolecular interactions, leading to highly organized three-dimensional architectures. mdpi.comharvard.edu
Hirshfeld surface analysis, a tool used to explore intermolecular interactions in crystal packing, has been employed to study the triazole derivatives synthesized from 1,3-diaminoguanidine hydrochloride. mdpi.comresearchgate.net This analysis quantitatively demonstrates that the supramolecular features of these compounds are dominated by a high prevalence of strong hydrogen bonds. mdpi.com These bonds are primarily driven by the amino groups on the diaminotriazole components, which act as hydrogen bond donors. mdpi.com
Table 2: Analysis of Intermolecular Interactions in Triazole Derivatives
| Interaction Type | Key Functional Groups Involved | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Amino groups (-NH2) on the triazole ring | Primary driving force for crystal packing and formation of layered structures. mdpi.comresearchgate.net |
| π–π Stacking | Aromatic triazole and pyrazinyl rings | Contributes to the stabilization of the crystal lattice. researchgate.net |
The molecular conformation of these triazoles, including the dihedral angle between the different ring systems, is adapted to facilitate the formation of optimal hydrogen bond interactions. researchgate.net For example, analysis of the "Triaz1" crystal structure shows strong hydrogen bond interactions between molecular layers, with distances indicating significant bond strength. researchgate.net This ability to form predictable and robust, ordered networks through self-assembly makes these derivatives of 1,3-diaminoguanidine valuable in the field of crystal engineering and the design of new functional materials. mdpi.comnih.govnih.gov
Theoretical and Computational Investigations of 1,3 Diaminoguanidine Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for investigating the electronic properties and reactivity of molecules. qulacs.org These methods, grounded in solving the Schrödinger equation under various approximations, allow for the detailed exploration of a molecule's potential energy surface. scienceopen.com For multi-atomic systems like 1,3-diaminoguanidine, Density Functional Theory (DFT) has become a routinely used and reliable method. scienceopen.com
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a powerful computational tool used to optimize the geometrical structures of molecules and analyze their electronic properties. scholaris.cascirp.org Ab initio molecular orbital (MO) and DFT methods have been employed to understand the electronic structure of diaminoguanidine (B1197381). nih.govresearchgate.net Such studies involve optimizing the molecule's geometry to find the most stable arrangement of its atoms in space. scirp.org The potential energy surfaces of different positional isomers of diaminoguanidine have been studied, revealing that the 1,3-isomer (DAG1) is more stable than other isomers. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to understand electron delocalization within the molecule. nih.govdergipark.org.tr This analysis has been used to study the primary and secondary electron delocalizations in diaminoguanidine, providing a deeper understanding of its electronic stability. researchgate.net
Table 1: Representative Optimized Geometric Parameters for Guanidine-like Structures Note: This table presents typical bond lengths and angles for guanidine-related structures as determined by DFT calculations. Specific values for 1,3-diaminoguanidine hydrobromide may vary.
| Parameter | Bond/Angle | Typical Value (DFT) |
| Bond Length | C=N | ~1.28 - 1.35 Å |
| Bond Length | C-N | ~1.35 - 1.40 Å |
| Bond Length | N-N | ~1.40 - 1.45 Å |
| Bond Angle | N-C-N | ~118° - 122° |
| Bond Angle | C-N-N | ~110° - 115° |
Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies)
Computational methods, particularly DFT, are widely used for the prediction of spectroscopic properties, which can then be compared with experimental data for structure verification. schrodinger.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. semanticscholar.org These predictions are achieved by calculating the magnetic shielding tensors for the nuclei in the optimized molecular geometry. The predicted spectra for a proposed structure can be compared with experimental spectra to confirm its identity. schrodinger.com For instance, in studies of triazole compounds synthesized from 1,3-diaminoguanidine hydrochloride, ¹H and ¹³C NMR spectra were used for characterization. semanticscholar.orgmdpi.com The chemical equivalence of protons and carbons, determined by molecular symmetry, dictates the number of signals in an NMR spectrum. youtube.com
Infrared (IR) Spectroscopy: Vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a reasonable degree of accuracy. scirp.orgresearchgate.net The calculated frequencies are often scaled to correct for approximations in the computational methods and to improve agreement with experimental spectra. researchgate.net The predicted IR spectrum can help in the assignment of experimental absorption bands to specific functional groups and vibrational modes within the molecule. Experimental FTIR spectra for the related 1,3-diaminoguanidine monohydrochloride are available and can serve as a benchmark for theoretical predictions. spectrabase.com
Table 2: Representative Vibrational Frequencies for Guanidine-related Compounds Note: This table shows typical experimental and/or calculated IR absorption ranges for functional groups present in 1,3-diaminoguanidine.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3500 |
| C=N | Stretching | 1620 - 1680 |
| N-H | Bending (Scissoring) | 1550 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| N-N | Stretching | 1000 - 1200 |
Computational Studies on Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. fossee.in It allows for the mapping of the potential energy surface that connects reactants to products, including the identification of high-energy transition states and intermediate species. fossee.intau.ac.il
Methods like the Nudged Elastic Band (NEB) can find a guess for the transition state geometry based on the structures of the reactants and products. fossee.in This is particularly useful for understanding reactions where 1,3-diaminoguanidine acts as a precursor, such as in the synthesis of 1,2,4-triazole (B32235) derivatives. researchgate.net For example, a DFT study on the reaction of aminoguanidine (B1677879) with methylglyoxal (B44143) detailed a four-step mechanism involving condensation, dehydration, and ring closure to form a triazine derivative. researchgate.net Similar computational approaches can be applied to reactions involving 1,3-diaminoguanidine to understand its reactivity and the formation of various heterocyclic products. These studies provide insights into the activation energies and thermodynamics of each step, explaining the feasibility and kinetics of the reaction. strath.ac.uk
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a broader range of computational techniques that go beyond quantum mechanics to study the behavior of molecules, including their conformational dynamics and interactions in solution.
Conformational Analysis and Tautomeric Equilibria
Molecules that are not rigid can exist in multiple spatial arrangements known as conformations. Conformational analysis involves studying the energies of these different conformers to determine the most stable ones. For 1,3-diaminoguanidine, rotation around the C-N and N-N single bonds can lead to different conformers.
Furthermore, the compound can exhibit tautomerism, where isomers differ in the position of a proton. Ab initio and DFT methods have been used to study the potential energy surfaces of different positional isomers of diaminoguanidine, confirming the greater stability of the 1,3-diaminoguanidine (DAG1) isomer. nih.govresearchgate.net In related N-rich heterocyclic systems derived from diaminoguanidine, computational analyses have been crucial in determining the most stable tautomer present in crystal structures. semanticscholar.orgnih.govacs.org The relative stability of different tautomers can be influenced by intermolecular interactions, such as hydrogen bonding, and the surrounding environment (e.g., solvent or crystal packing). mdpi.com
Prediction of Solubility and Thermodynamic Properties in Various Solvents
Predicting the solubility of a compound is a significant challenge in chemistry and drug development. nih.gov Computational models offer a way to estimate solubility and other thermodynamic properties.
Quantitative Structure-Property Relationship (QSPR) models are often used to predict solubility based on molecular descriptors. nih.gov For 1,3-diaminoguanidine, a predicted water solubility of 6.16 g/L has been reported using the ALOGPS model. contaminantdb.ca More advanced methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict thermodynamic properties like solubility by considering the molecule's interaction with the solvent at a quantum mechanical level. 3ds.com
Molecular dynamics (MD) simulations can also be employed to study the dissolution process. nih.govtue.nl In MD, the movements of the solute and solvent molecules are simulated over time, providing a dynamic picture of the solvation process. From these simulations, thermodynamic properties such as the Gibbs free energy, enthalpy, and entropy of dissolution can be calculated using methods like the van't Hoff and Gibbs equations. researchgate.netresearchgate.net These calculations help to understand whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy. researchgate.net
Table 3: Predicted Properties of 1,3-Diaminoguanidine
| Property | Predicted Value | Source/Method |
| Water Solubility | 6.16 g/L | ALOGPS contaminantdb.ca |
| logP | -2 | ALOGPS contaminantdb.ca |
| pKa (Strongest Basic) | 11.51 | ChemAxon contaminantdb.ca |
Computational Prediction of Detonation Performance for Energetic Derivatives
Computational methods are crucial for the initial screening and prediction of the performance of new energetic materials, offering a safer and more cost-effective alternative to experimental synthesis and testing. acs.orgresearchgate.netbohrium.com For derivatives of 1,3-diaminoguanidine (DAG), theoretical calculations are employed to estimate key detonation parameters, primarily detonation velocity (D) and detonation pressure (P). These predictions are often based on the compound's calculated density and heat of formation, utilizing programs like EXPLO5. researchgate.net
Guanidine (B92328) and its derivatives, including aminoguanidine, diaminoguanidine, and triaminoguanidine, are frequently selected as nitrogen-rich cations in the design of energetic salts. scielo.br The incorporation of the diaminoguanidinium cation has been noted as beneficial for improving the detonation properties of the resulting energetic salts. researchgate.net
Studies on various energetic salts derived from diaminoguanidine and related structures have shown promising performance characteristics. For instance, di(aminoguanidine) 5-nitroiminotetrazolate has calculated detonation pressures and velocities that surpass those of 2,4,6-trinitrotoluene (B92697) (TNT) and are comparable to those of the insensitive high explosive triaminotrinitrobenzene (TATB). researchgate.net Similarly, two energetic salts based on the related compound 1-amino-2-nitroguanidine were predicted to have superior detonation properties compared to TNT and TATB. scielo.br Computational studies for these salts involved calculating the heat of formation and using this data to predict detonation performance. scielo.br
The following table summarizes the computationally predicted detonation performance for several energetic compounds derived from or related to diaminoguanidine.
Table 1: Predicted Detonation Performance of Guanidine-Derivative Energetic Salts
| Compound/Salt | Predicted Detonation Velocity (D) (m/s) | Predicted Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|
| 1-Amino-2-nitroguanidine Salt 1 | 8398 | 30.2 | scielo.br |
| 1-Amino-2-nitroguanidine Salt 2 | 8334 | 29.1 | scielo.br |
| Di(aminoguanidine) 5-nitroiminotetrazolate | Approaches TATB | Approaches TATB | researchgate.net |
| Hydroxylammonium salt of a diaminotriazole derivative | 8924 | 36.9 | acs.org |
| Hydrazinium salt of a furazan-based compound | 7962 | 27.1 | researchgate.net |
Computational Studies on Intermolecular Interactions and Crystal Lattices
The arrangement of molecules within a crystal lattice and the non-covalent interactions between them are fundamental to determining the physical properties of an energetic material, including its density and sensitivity. bohrium.com Computational methods, particularly Hirshfeld surface analysis, have become indispensable tools for visualizing and quantifying these intermolecular interactions. mdpi.comrsc.orgthieme-connect.com This analysis maps various close atomic contacts that stabilize the crystal packing.
For derivatives of 1,3-diaminoguanidine, computational studies have provided significant insight into their supramolecular structures. In one study, 1,3-diaminoguanidine hydrochloride monohydrate was used as a starting material to synthesize a series of N-rich 1,2,4-triazole-based compounds. mdpi.compolito.it Hirshfeld surface analysis of the resulting crystal structures highlighted a high presence of strong hydrogen bonds, primarily driven by the amino group of the diaminotriazole components. mdpi.com
In another investigation, a Schiff base compound, 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine, was synthesized from 1,3-diaminoguanidine. rsc.org Its crystal structure was analyzed using Hirshfeld surface analysis to quantify the various intermolecular interactions. The analysis revealed significant contributions from hydrogen bonding and other weak interactions that collectively govern the solid-state packing arrangement. rsc.org The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the decomposition of these interactions, showing the relative contribution of each type of contact. nih.gov For the Schiff base derivative, contacts involving iodine, carbon, and nitrogen were quantified, alongside π-π stacking interactions. rsc.org
The table below details the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a Schiff base derivative of 1,3-diaminoguanidine.
Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts for a 1,3-Diaminoguanidine Derivative
| Type of Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Reference |
|---|---|---|
| C···C | 9.3 | rsc.org |
| C···H/H···C | 6.5 | rsc.org |
| N···H/H···N | 2.9 | rsc.org |
| H···H | 42.3 | nih.gov |
| H···O/O···H | 34.5 | nih.gov |
| H···N/N···H | 2.0 | nih.gov |
| C···N/N···C | 1.2 | nih.gov |
These computational analyses confirm that hydrogen bonds, such as N-H···O and N-H···N, along with van der Waals forces, are the primary interactions dictating the crystal packing in derivatives of 1,3-diaminoguanidine. rsc.orgmdpi.comrsc.org The strength and nature of these interactions are critical for the design of new energetic materials with tailored stability and performance. acs.org
Future Research Directions and Unexplored Avenues for 1,3 Diaminoguanidine Hydrobromide
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For 1,3-diaminoguanidine hydrobromide, moving away from traditional energy-intensive and potentially hazardous synthetic routes is a primary goal.
Future research will likely focus on several innovative approaches:
Biosynthesis: A groundbreaking area of research involves the development of a de novo guanidine (B92328) biosynthesis cycle. rsc.org This approach could utilize carbon dioxide and nitrate (B79036) or ammonium (B1175870) as basic feedstocks, with the necessary energy supplied by photosynthesis in genetically engineered cyanobacteria. rsc.org This method represents the pinnacle of sustainable synthesis, converting renewable resources and atmospheric gases into valuable chemical products.
Catalytic Innovations: Modern catalytic systems offer pathways to milder and more efficient reactions. Research into the guanylation of amines using catalysts like scandium(III) triflate in water provides a template for greener processes. organic-chemistry.org Photocatalysis, employing systems such as Ru(bpy)₃Cl₂ in aqueous solutions under visible light, is another promising direction that avoids harsh reagents and conditions. organic-chemistry.org
Water-Based Synthesis: Shifting from organic solvents to water is a cornerstone of green chemistry. Methods utilizing raw materials like sodium thiocyanate (B1210189) and hydrazine (B178648) dihydrochloride (B599025) in an aqueous medium have been proposed, which not only reduce costs but also minimize environmental impact. patsnap.comgoogle.com Byproducts of such reactions, like methyl mercaptan, can be captured and converted into useful materials, contributing to a circular economy. patsnap.com Another patented method describes using guanidinium (B1211019) hydrochloride and hydrazine hydrate (B1144303) in water, yielding a byproduct that can be repurposed as a chemical fertilizer. google.com
Plasma Chemistry: Non-thermal plasma (NTP) technology is an emerging field for chemical synthesis. acs.org Using NTP to drive the formation of nitrogen-containing compounds like this compound could drastically lower the energy requirements and environmental footprint compared to conventional thermal processes. acs.org
Table 1: Comparison of Potential Sustainable Synthesis Methods for Guanidine Compounds
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Biosynthesis (Engineered Cyanobacteria) | Uses CO₂, nitrate/ammonium, and photosynthesis. | Highly sustainable, uses renewable feedstock, carbon capture. | rsc.org |
| Aqueous Phase Synthesis | Uses water as a solvent with raw materials like sodium thiocyanate and hydrazine dihydrochloride. | Reduced cost, environmentally friendly, potential for byproduct utilization. | patsnap.comgoogle.com |
| Photocatalysis | Employs a photocatalyst (e.g., Ru(bpy)₃Cl₂) and visible light in a water/ethanol mixture. | Mild conditions (ambient temperature), use of low-toxicity solvents. | organic-chemistry.org |
| Non-Thermal Plasma (NTP) | Uses gas-over-liquid plasma to synthesize nitrogen-containing compounds. | Lower energy consumption, reduced CO₂ emissions compared to traditional methods. | acs.org |
Exploration of Novel Derivatization Strategies for Advanced Materials
The true potential of this compound lies in its use as a building block. Its multiple reactive sites are ideal for derivatization, leading to a wide array of functional molecules and advanced materials.
Key areas for future exploration include:
High-Energy-Density Materials (HEDMs): The high nitrogen content of 1,3-diaminoguanidine makes it an excellent precursor for HEDMs. mdpi.comresearchgate.net Research has demonstrated its use in synthesizing N-rich heterocyclic systems, such as 1,2,4-triazoles. mdpi.comresearchgate.net Future work will focus on creating novel energetic polymers and plasticizers with superior performance and enhanced thermal stability.
Advanced Adsorbents: Functionalizing natural polymers like cellulose (B213188) with 1,3-diaminoguanidine has been shown to create highly effective adsorbents for removing heavy metal ions from water. nih.govresearchgate.net This strategy can be expanded to other substrates and tailored to capture a wider range of environmental pollutants, offering a low-cost, biodegradable solution for water remediation.
Optoelectronic Materials: Recent studies have incorporated 1,3-diaminoguanidine monohydrochloride (DAGCl) as an additive in perovskite solar cells. mdpi.com The DAG⁺ cation can form hydrogen bonds that passivate defects and increase grain size, leading to significant improvements in device efficiency and stability. mdpi.com Further derivatization could lead to new classes of organic conductors and components for LEDs and other electronic devices.
Bioactive Compounds and Catalysts: The guanidine core is a well-known pharmacophore. Derivatization of 1,3-diaminoguanidine through condensation with various aldehydes and ketones can yield compounds with significant antimicrobial or enzyme-inhibiting properties. researchgate.net Furthermore, it can serve as a ligand scaffold for creating metal complexes with catalytic activity, for instance, in oxidation reactions. acs.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis
The "Edisonian" trial-and-error approach to materials discovery is rapidly being replaced by data-driven methods. lbl.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of this compound derivatives.
Future research will integrate computational power in the following ways:
Predictive Modeling: ML algorithms can be trained on existing chemical databases to predict the properties of novel, hypothetical derivatives. This "in silico" screening allows researchers to identify promising candidates for specific applications—be it high energy density, bioactivity, or electronic properties—before committing to costly and time-consuming laboratory synthesis. tandfonline.com
Generative Models: Advanced AI, such as generative adversarial networks (GANs), can design entirely new molecular structures tailored to have specific desired characteristics. uw.edu This approach, sometimes called 'family-wide hallucination', can explore a vast chemical space to propose innovative derivatives of 1,3-diaminoguanidine that a human chemist might never conceive. uw.edu
Synthesis Route Prediction: AI can analyze the vast body of chemical reaction literature to predict optimal synthetic pathways. google.com This can help overcome one of the major hurdles in materials science: knowing how to create a computationally designed material. lbl.gov For 1,3-diaminoguanidine derivatives, this could mean identifying the most efficient catalysts, reagents, and reaction conditions to maximize yield and purity.
Iterative Design Cycles: A powerful emerging paradigm involves an iterative loop between computational prediction and experimental validation. biorxiv.org An initial set of compounds is designed by ML, synthesized, and tested. The results are then fed back into the model, which refines its predictions and proposes a new, improved set of candidates. This iterative process can rapidly accelerate the discovery of potent and effective molecules. biorxiv.org
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling the properties of the final products. Time-resolved spectroscopy techniques, which can observe chemical reactions on incredibly short timescales, offer an unprecedented window into these dynamics.
Future research directions include:
Tracking Reactive Intermediates: Many reactions involving this compound likely proceed through short-lived, highly reactive intermediates. Techniques like nanosecond transient absorption and time-resolved resonance Raman spectroscopy can detect and structurally characterize these fleeting species. nih.gov This has been successfully applied to study the reactions of related molecules like guanosine, providing a clear precedent for its application to diaminoguanidine (B1197381) chemistry. nih.gov
Elucidating Photochemical Pathways: For applications in areas like photocatalysis or light-activated materials, understanding the behavior of molecules after they absorb light is essential. Time-correlated single photon counting and transient absorption spectroscopy can map the entire sequence of events, from initial excitation to the formation of triplet states and final products, revealing the underlying uncaging and polymerization mechanisms. rsc.org
Kinetic Analysis: Monitoring the progress of a reaction in real-time provides invaluable kinetic data. While traditional methods like NMR spectroscopy can track slower reactions, ultrafast laser techniques can probe the fundamental steps of bond-breaking and bond-formation that occur on femtosecond to microsecond timescales. rsc.orgresearchgate.net This detailed kinetic information is vital for building accurate mechanistic models.
Synergistic Combination of Computational and Experimental Approaches in Materials Discovery
The most rapid and impactful advances will come from a seamless integration of computational modeling and hands-on experimental work. ukri.org This synergy allows theory to guide experimentation, and experimental results to refine theoretical models, creating a powerful feedback loop that accelerates discovery. tandfonline.com
The future of materials discovery for this compound will be defined by this integrated approach:
High-Throughput Screening: Computational platforms, such as the Materials Project, can simulate thousands of potential compounds, predicting their structures and properties using methods like Density Functional Theory (DFT). lbl.govtandfonline.com DFT calculations have already been used to understand the electronic structure and relative stability of diaminoguanidine isomers, providing foundational knowledge for experimentalists. researchgate.net This high-throughput computational screening can identify a small number of the most promising candidates for synthesis and characterization in the lab. tandfonline.com
Structure Prediction and Validation: A significant challenge in materials science is predicting the crystal structure of a novel compound. acs.org Computational methods like Ab initio Random Structure Searching (AIRSS) can explore the potential energy landscape to find stable crystal polymorphs. acs.org These theoretical predictions can then be targeted for synthesis, for example, under high-pressure conditions, and validated using experimental techniques like single-crystal X-ray diffraction. diva-portal.org
Bridging the Synthesis Gap: A major goal of this synergistic approach is to close the gap between predicting a material and actually making it. lbl.gov Computational models can help predict the thermodynamic stability of a target compound, providing experimentalists with a "synthesis-ability" map that narrows the search space for successful reaction conditions. lbl.gov This integrated workflow, where computational scientists and synthetic chemists work in a daily, interactive loop, promises to dramatically reduce the failure rate in new materials synthesis and accelerate the discovery of breakthrough materials derived from this compound. ukri.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
